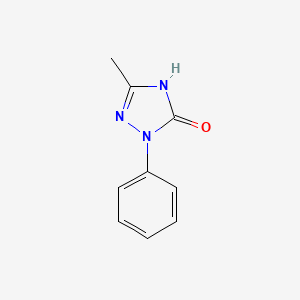
2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one
Cat. No. B3342508
M. Wt: 175.19
InChI Key: QPBMZCGEAIGPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05543541
Procedure details


A stirred solution of 2.0 grams (0.019 mole) of phenylhydrazine and 2.7 grams (0.022 mole-1.2 eq.) of TMOA in 20 mL of methanol is heated at reflux for about 1.5 hours, until the reaction to the intermediate N--phenyl--N'--(1-methoxyethylidene)hydrazine is complete. The progress of the reaction is monitored by gas chromatography (GC). After this time, the reaction mixture is cooled in an ice-water bath (0° C.) and 1.5 grams (0.022 mole-1.2 eq.) of sodium cyanate is added. Upon completion of addition, 1.3 grams (0.022 mole-1.2 eq.) of acetic acid is added dropwise. The reaction mixture is then stirred at the ice-water bath temperature for about 10 minutes, then it is allowed to warm to ambient temperature. After this time, two mL of water is added to the reaction mixture. Upon completion of addition, the reaction mixture is stirred at ambient temperature for about ten hours. The reaction mixture is concentrated under reduced pressure, yielding 4,5-dihydro-3-methyl-1-phenyl-1,2,4-triazol-5(1 H)-one.


Name
N--phenyl--N'--(1-methoxyethylidene)hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
sodium cyanate
Quantity
1.5 g
Type
reactant
Reaction Step Three


[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
C1(NN)C=CC=CC=1.[C:9]1([NH:15][N:16]=[C:17](OC)[CH3:18])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[O-:21][C:22]#[N:23].[Na+].C(O)(=O)C>CO.O>[CH3:18][C:17]1[NH:23][C:22](=[O:21])[N:15]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:16]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NN
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
N--phenyl--N'--(1-methoxyethylidene)hydrazine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NN=C(C)OC
|
Step Three
|
Name
|
sodium cyanate
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]C#N.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Five
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is stirred at ambient temperature for about ten hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added dropwise
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture is concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NN(C(N1)=O)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
